molecular formula C9H6Cl2N2O B130869 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol CAS No. 154258-62-5

2,4-dichloro-6-(1H-pyrazol-5-yl)phenol

Cat. No.: B130869
CAS No.: 154258-62-5
M. Wt: 229.06 g/mol
InChI Key: MZRAYBSAMAGCRX-UHFFFAOYSA-N
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Description

2,4-dichloro-6-(1H-pyrazol-5-yl)phenol is a chemical compound with the molecular formula C9H6Cl2N2O It is a phenolic compound substituted with two chlorine atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol typically involves the reaction of 2,4-dichlorophenol with a pyrazole derivative. One common method is the nucleophilic substitution reaction where 2,4-dichlorophenol reacts with 1H-pyrazole-5-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-(1H-pyrazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives under the influence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form using reducing agents such as sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-dichloro-6-(1H-pyrazol-5-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-(1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial properties . Additionally, the compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol: Similar structure but with a phenyl group attached to the pyrazole ring.

    2,4-dichloro-6-(1H-imidazol-5-yl)phenol: Contains an imidazole ring instead of a pyrazole ring.

    2,4-dichloro-6-(1H-triazol-5-yl)phenol: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

2,4-dichloro-6-(1H-pyrazol-5-yl)phenol is unique due to its specific substitution pattern and the presence of both chlorine atoms and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

2,4-dichloro-6-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-5-3-6(8-1-2-12-13-8)9(14)7(11)4-5/h1-4,14H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRAYBSAMAGCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=C(C(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425618
Record name 2,4-Dichloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154258-62-5
Record name 2,4-Dichloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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